Lipophilicity (XLogP3 / calculated logP) Comparison: Target vs. 2,6-Difluorophenyl and Pyridinyl Analogs
The target compound's 4-bromophenylacetyl substituent drives substantially higher calculated lipophilicity relative to its closest commercially available analogs. The ZINC database reports a predicted logP of 5.051 for the target compound [1], while the 2,6-difluorobenzoyl analog (CAS 2034526-25-3) has a computed XLogP3 of 3.0 [2], and the pyridin-3-ylacetyl analog (CAS 2034307-66-7) has XLogP3 of 1.7 [3]. This represents an increase of approximately 2–3.4 logP units, corresponding to a 100- to 2,500-fold increase in predicted partition coefficient.
| Evidence Dimension | Calculated lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | Calculated logP = 5.051 (ZINC prediction) |
| Comparator Or Baseline | 2,6-Difluorobenzoyl analog (CAS 2034526-25-3): XLogP3 = 3.0; Pyridin-3-ylacetyl analog (CAS 2034307-66-7): XLogP3 = 1.7 |
| Quantified Difference | ΔlogP = +2.05 to +3.35 (target minus comparator); ~100- to 2,500-fold higher predicted partition coefficient |
| Conditions | Computed physicochemical properties from ZINC15 and PubChem-derived XLogP3 algorithms; note that different computational methods (ZINC logP vs. XLogP3) introduce methodological variance |
Why This Matters
Higher logP predicts enhanced passive membrane permeability and blood-brain barrier penetration, making the target compound preferable for CNS target engagement studies where the comparator analogs may under-perform due to insufficient lipophilicity.
- [1] ZINC database entry ZINC000000955792. logP = 5.051. Accessed 2026-05-09. View Source
- [2] Kuujia compound datasheet: (2,6-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone, CAS 2034526-25-3. XLogP3 = 3.0. View Source
- [3] Kuujia compound datasheet: 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone, CAS 2034307-66-7. XLogP3 = 1.7. View Source
